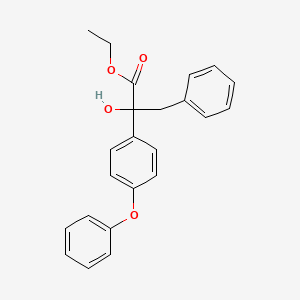

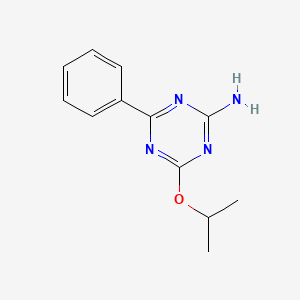

![molecular formula C17H23NO6 B1327093 [1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid CAS No. 1030422-06-0](/img/structure/B1327093.png)

[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid” is a specialty product for proteomics research . It has a molecular formula of C17H23NO6 and a molecular weight of 337.37 .

Physical And Chemical Properties Analysis

The molecular formula of “[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid” is C17H23NO6, and it has a molecular weight of 337.37 .Scientific Research Applications

Oxindole Synthesis

The compound is involved in the synthesis of oxindoles, particularly through palladium-catalyzed C-H functionalization. This method is significant in medicinal chemistry synthesis, especially in the development of inhibitors for the serine palmitoyl transferase enzyme (Magano et al., 2014).

Mannich Reaction in Medicinal Chemistry

The compound is used in the synthesis of novel Mannich bases bearing the pyrazolone moiety. These bases have been studied for their electrochemical behavior, providing insights into the development of compounds with potential medicinal applications (Naik et al., 2013).

Synthesis of 3β-Acyloxytropan-3α-Carboxylic Acid Hydrochlorides

The compound contributes to the synthesis and structural study of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides. This research is relevant to understanding the conformations of these compounds and their potential inhibitory effects on GABA binding to brain membranes (Burgos et al., 1992).

Development of GPIIb/IIIa Integrin Antagonists

It is used in the development of GPIIb/IIIa integrin antagonists, which are crucial in antiplatelet and antithrombotic treatments. These compounds are developed focusing on their molecular conformation and oral availability, highlighting their potential in acute phase treatments (Hayashi et al., 1998).

Synthesis of Piperidin-4-one Derivatives

The compound plays a role in the synthesis of 2,6-diarylpiperidin-4-one derivatives. These derivatives have shown potential against bacteria and fungi, indicating their importance in developing new antimicrobial agents (Srikanth et al., 2014).

Antimicrobial and Antioxidant Agents

It is integral to the synthesis of benzoxazin-4-one derivatives with antimicrobial and antioxidant properties. This research contributes to the discovery of new compounds with potential applications in treating infections and oxidative stress-related conditions (Haneen et al., 2019).

Synthesis of Deuterium-Labeled CCR2 Antagonists

The compound is used in the synthesis of deuterium-labeled CCR2 antagonists, which are important in studying the pharmacokinetics and metabolic pathways of these drugs (Lin et al., 2022).

properties

IUPAC Name |

2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-22-13-9-12(10-14(23-2)16(13)24-3)17(21)18-6-4-11(5-7-18)8-15(19)20/h9-11H,4-8H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFELEQGPYKOJMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

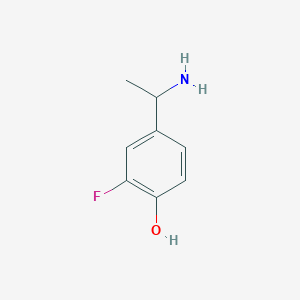

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)

![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)

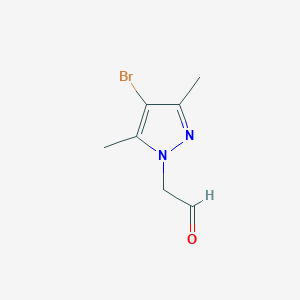

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327043.png)

![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)